molecular formula C15H13NO5S2 B12799844 S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate CAS No. 31377-99-8

S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate

Cat. No.: B12799844
CAS No.: 31377-99-8
M. Wt: 351.4 g/mol
InChI Key: FRBABXARVTUKQJ-UHFFFAOYSA-N
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Description

S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is an organic compound with a complex molecular structure It is characterized by the presence of sulfonothioate and hydroxyamino groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable thiol compound to form the sulfonothioate intermediate. This intermediate is then reacted with 2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the sulfonothioate group can produce thiol derivatives .

Scientific Research Applications

S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, while the sulfonothioate group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • S-Phenyl 4-methylbenzenesulfonothioate
  • S-(4-Methylphenyl) 4-methylbenzenesulfonothioate
  • S-(4-Methylphenyl) 4-methylbenzenesulfonothioate

Uniqueness

Compared to similar compounds, S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is unique due to the presence of the hydroxyamino group, which imparts additional reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

31377-99-8

Molecular Formula

C15H13NO5S2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylsulfanyl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H13NO5S2/c1-11-2-8-14(9-3-11)23(20,21)22-10-15(17)12-4-6-13(7-5-12)16(18)19/h2-9H,10H2,1H3

InChI Key

FRBABXARVTUKQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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